![molecular formula C20H24N6O B5538533 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

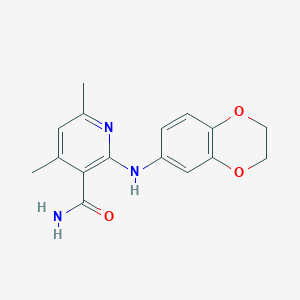

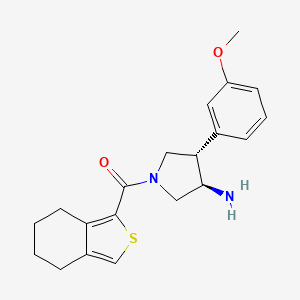

The synthesis of compounds structurally related to "N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide" involves multiple steps, including condensation reactions, and can be characterized by techniques like NMR and X-ray diffraction. For example, a study detailed the synthesis of a similar compound through condensation of 3-methoxybenzoic acid with an intermediate prepared from various precursors, demonstrating the complexity of these synthesis pathways (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal detailed geometric bond lengths, bond angles, and molecular electrostatic potential surfaces. For instance, the crystal structure of a similar compound was analyzed, showing its tetragonal system and space group characteristics (Huang et al., 2020).

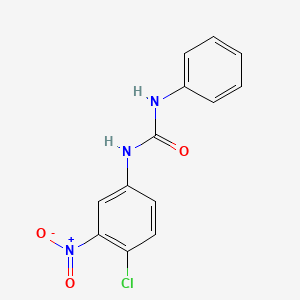

Chemical Reactions and Properties

The chemical reactions of these compounds often involve multiple stages and result in the formation of diverse structures. For example, one study reported a series of ring-chain tautomerizations and rearrangements to synthesize an imidazo[4,5-b]pyridin derivative (Lis et al., 1990).

Physical Properties Analysis

Analyzing the physical properties of such compounds often includes determining their crystal systems and space groups. For example, a related compound was found to belong to the triclinic system, with specific dimensions and angles, providing insights into its physical structure (Fu-b, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by their structural characteristics. Studies often involve exploring the interactions and bond formations, for instance, intermolecular hydrogen bonds, which are critical in determining the chemical behavior of these compounds (Huang et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds with structural elements similar to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide, are reviewed for their antitumor activities. Research highlights include bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have progressed to preclinical testing stages. These structures are of interest for new antitumor drug development and the synthesis of compounds with varied biological properties (Iradyan et al., 2009).

Heterocyclic Amines in Cancer Research

The role of food-derived heterocyclic amines (HAs), particularly those related to imidazole structures, in breast cancer research is significant. Experimental evidence implicates HAs from cooked meats in mammary gland cancer in animal models, with mechanisms involving DNA adduct formation. Such findings underscore the importance of studying compounds like N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide in the context of dietary influences on cancer risk (Snyderwine, 1994).

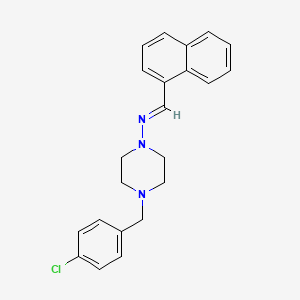

Pyrimidine Derivatives in Sensing and Medicinal Applications

Pyrimidine derivatives serve as exquisite sensing materials and possess a wide range of biological and medicinal applications. The ability of such compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This suggests potential research applications for N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide in developing new optical sensors and exploring its biological effects (Jindal & Kaur, 2021).

Wirkmechanismus

The mechanism of action of imidazole derivatives can vary depending on their chemical structure and the biological system they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research and development of imidazole derivatives are likely to focus on the synthesis of new compounds with improved biological activities and safety profiles. The development of new synthetic routes and the exploration of new biological activities are also important areas of future research .

Eigenschaften

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-13-5-6-17(14(2)9-13)20(27)22-8-7-21-18-10-19(24-11-23-18)26-12-25-15(3)16(26)4/h5-6,9-12H,7-8H2,1-4H3,(H,22,27)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGCOMPXWHSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=NC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)

![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)